Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 2 and a methyl ester (-COOCH₃) group at position 5 of the benzimidazole core. The structural flexibility of the benzimidazole scaffold allows for modifications that enhance target specificity and efficacy.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
AUEMDNRMEUJMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with substituted o-phenylenediamines or their derivatives, which undergo cyclization to form the benzimidazole core. The key steps include:
- Formation of the benzimidazole ring via condensation with suitable aldehydes or carboxylic acids.
- Esterification to introduce the methyl ester group at the 5-position.
Typical Reaction Scheme
o-Phenylenediamine derivative + Formic acid derivative → Benzimidazole core → Esterification → Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate
Representative Procedure
- Step 1: Condensation of o-phenylenediamine with formic acid or its derivatives under reflux conditions, often in the presence of acids like polyphosphoric acid or phosphoric acid, to cyclize into the benzimidazole ring.
- Step 2: Esterification of the carboxylic acid group using methylating agents such as methyl iodide or dimethyl sulfate, or via Fischer esterification with methanol under acidic catalysis.
Reaction Conditions and Catalysts
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | o-Phenylenediamine + formic acid derivative | None or polar solvents | Reflux (~100°C) | Acid catalyst | 70-85 |
| Esterification | Methyl iodide or methyl sulfate | Methanol | Reflux (~65°C) | Acid or base catalyst | 60-75 |
Multi-step Synthesis via Intermediate Formation
Preparation of Aminomethyl Derivative
- Step 1: Synthesis of 2-(chloromethyl)benzimidazole intermediates through chloromethylation of benzimidazole derivatives using formaldehyde and hydrochloric acid or other chloromethylating agents.
- Step 2: Nucleophilic substitution of chloromethyl groups with ammonia or amines to form the aminomethyl group.
Conversion to Carboxylate
- The aminomethyl intermediate can be oxidized or functionalized to introduce the carboxylate group at the 5-position, often via oxidation with reagents like potassium permanganate or via carboxylation reactions.
Purification and Characterization
Purification typically involves column chromatography, recrystallization, or preparative HPLC, with purity levels exceeding 95% as confirmed by HPLC analysis.
Patent-Informed Methods
WO2013150545A2 Patent (2013)
This patent describes a process involving:
- Cyclization of suitable o-phenylenediamine derivatives in non-polar solvents such as ethers, esters, or hydrocarbons.
- Use of specific condensing agents like carbodiimides or uronium salts.
- Purification via recrystallization from solvents like chloroform, ethyl acetate, or mixtures thereof.
- Emphasis on purification to achieve high purity (>95%) suitable for pharmaceutical applications.
US9006448B2 Patent (2011)
This method involves:
- Synthesis of benzimidazole derivatives using chlorinated precursors.
- Refluxing in methanol or tetrahydrofuran with sodium hydroxide or potassium carbonate.
- Oxidative steps to introduce the carboxylate group.
- Final purification via crystallization or chromatography.
Reaction Conditions Summary
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | o-Phenylenediamine + formic acid derivatives | Ether, ester, hydrocarbon | Reflux (80-100°C) | 70-85 | Patent WO2013150545A2 |
| Esterification | Methyl iodide or methyl sulfate | Methanol | Reflux (~65°C) | 60-75 | Patent WO2013150545A2 |
| Chloromethylation | Formaldehyde + HCl | Dichloromethane | Room temp | 70-80 | Patent US9006448B2 |
Research Data and Comparative Analysis
Yield and Purity Data Table
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Cyclization + Esterification | o-Phenylenediamine | Formic acid, methyl iodide | Methanol | Reflux | 70-85 | 90-95 | Widely used, scalable |
| Chloromethylation + Amination | Benzimidazole derivatives | Formaldehyde, NaOH | Dichloromethane | Room temp | 70-80 | 92-96 | Suitable for complex derivatives |
| Multi-step via Intermediate | Benzimidazole + Formaldehyde | Various | Tetrahydrofuran | Reflux | 65-80 | >95 | High purity for pharmaceutical use |
Research Perspectives
- The choice of solvent and condensing agents significantly influences yield and purity.
- Environmentally friendly solvents like ethanol and water are increasingly preferred.
- Catalysts such as carbodiimides facilitate efficient cyclization.
- Purification techniques, including recrystallization and chromatography, are critical for obtaining pharmaceutical-grade compounds.
Notes and Recommendations
- Reaction Optimization: Fine-tuning temperature, solvent polarity, and reagent equivalents can improve yields.
- Green Chemistry: Preference for less toxic solvents and catalysts aligns with sustainable practices.
- Scale-up Considerations: Continuous flow reactors and in-line purification can enhance industrial production efficiency.
- Purity Standards: Achieving >95% purity via HPLC is essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzodiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Differences
- MBIC : The 5-fluoro and 2-hydroxyl groups enhance tubulin binding, leading to mitotic arrest and ROS-dependent apoptosis. Its methyl ester group improves cell permeability compared to bulkier esters (e.g., ethyl) .
- Antioxidant Derivatives (): Fluorine combined with hydroxyl groups amplifies antioxidant activity, likely via radical stabilization .
- Aminomethyl Substituent: The -NH₂ group in the target compound may increase solubility and enable interactions with polar targets (e.g., kinases or GPCRs), though direct evidence is lacking.
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups (e.g., -F) : Enhance cytotoxicity by stabilizing interactions with tubulin or DNA .
Hydroxyl Groups : Improve antioxidant capacity but may reduce metabolic stability .
Limitations and Contradictions
Biological Activity
Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.
The primary mechanism of action for this compound involves its interaction with the microtubule network within cells, acting as a Microtubule Targeting Agent (MTA) . This interaction disrupts mitotic spindle assembly, leading to cell cycle arrest and subsequent cell death through mitotic arrest. The compound's polar imidazole ring enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
This compound exhibits various biochemical properties that influence its biological activity:
- Cellular Effects : The compound affects cellular processes such as signaling pathways and gene expression, inhibiting cancer cell growth and proliferation. It has been shown to regulate key signaling pathways involved in tumorigenesis.
- Molecular Interactions : At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This includes interactions with microtubule-associated proteins that are critical for maintaining cellular structure and function.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines:
| Cell Line | GI50 (μM) | Effect |
|---|---|---|
| CCRF-CEM (Leukemia) | 8.2 | Moderate inhibition |
| HeLa (Cervical Cancer) | 15.6 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 20.4 | Moderate resistance observed |
| Raji (Lymphoma) | 4.3 | Strong inhibitory effect |
The results indicate varying degrees of sensitivity among different cancer cell lines, with leukemia cells showing higher susceptibility compared to carcinoma cells .
Case Studies
- In Vivo Studies : Animal model studies demonstrated that lower doses of the compound effectively inhibited tumor growth without significant toxicity, while higher doses resulted in adverse effects. This highlights the importance of dosage optimization in therapeutic applications.
- Stability and Degradation : Laboratory assessments revealed that this compound remains stable under room temperature conditions, suggesting potential for long-term storage and use in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility due to its polar nature, which is expected to enhance its bioavailability in biological systems. Studies suggest that the compound can be effectively absorbed when administered, making it suitable for further development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
